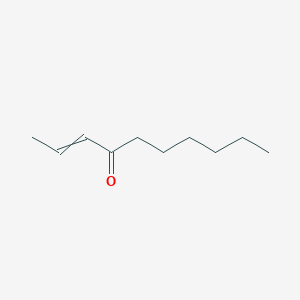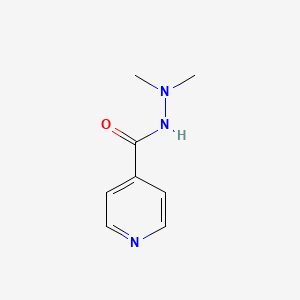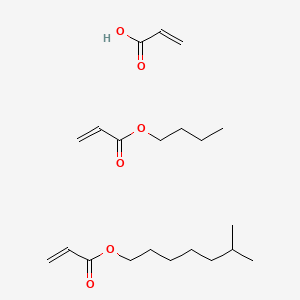![molecular formula C20H20 B14509199 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene CAS No. 62784-87-6](/img/structure/B14509199.png)
1-[(2,4,6-Trimethylphenyl)methyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4,6-Trimethylphenyl)methyl]naphthalene is an organic compound with the molecular formula C20H20 It is a derivative of naphthalene, where a 2,4,6-trimethylphenyl group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene typically involves the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with 2,4,6-trimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonated naphthalene derivatives.
Scientific Research Applications
1-[(2,4,6-Trimethylphenyl)methyl]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Naphthalene: The parent compound, which lacks the 2,4,6-trimethylphenyl group.
2-Methyl-1-(2,4,6-trimethylphenyl)naphthalene: A closely related compound with a methyl group on the naphthalene ring.
Uniqueness: 1-[(2,4,6-Trimethylphenyl)methyl]naphthalene is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62784-87-6 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[(2,4,6-trimethylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C20H20/c1-14-11-15(2)20(16(3)12-14)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-12H,13H2,1-3H3 |
InChI Key |
IIMAHEUNYDVVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


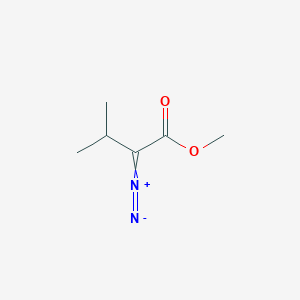


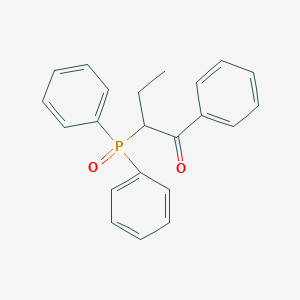
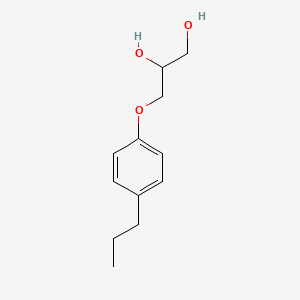
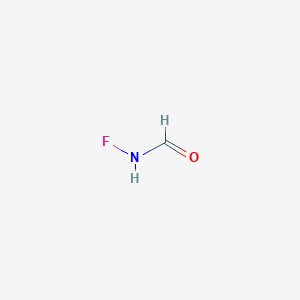
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
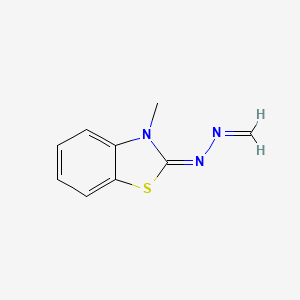
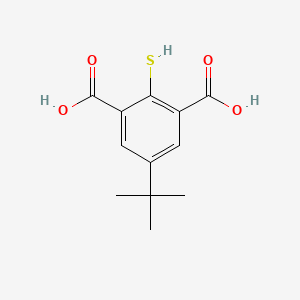
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
